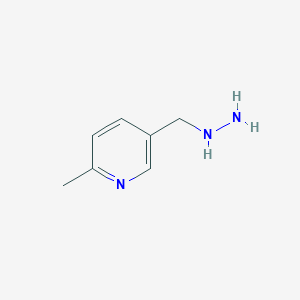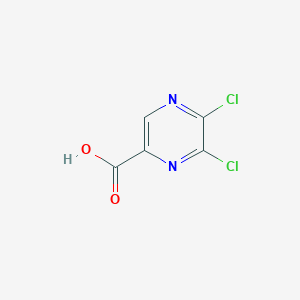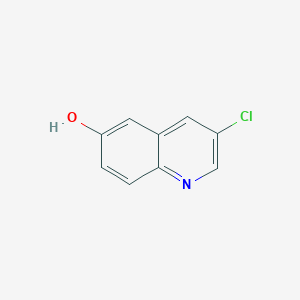
3-氯喹啉-6-醇
描述
3-Chloroquinolin-6-ol is a heterocyclic compound . It has a molecular formula of C9H6ClNO .
Synthesis Analysis
The synthesis of quinoline derivatives, including 3-Chloroquinolin-6-ol, has been a subject of research. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-6-ol is characterized by a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives, including 3-Chloroquinolin-6-ol, have been used in various chemical reactions. The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring .Physical And Chemical Properties Analysis
3-Chloroquinolin-6-ol has a molecular weight of 179.6 g/mol . Other physical and chemical properties such as density, melting point, boiling point, and flash point are not available in the retrieved sources .科学研究应用
抗病毒和抗疟疾特性
对氯喹及其类似物,如3-氯喹啉-6-醇,的研究表明其对多种病毒具有显著的抗病毒效果,包括黄病毒、逆转录病毒和冠状病毒。这包括对HIV复制的良好研究效果,以及在治疗艾滋病和严重急性呼吸综合征(SARS)等疾病中的潜在应用(Savarino et al., 2003)。此外,氯喹的抗疟疾效果,与3-氯喹啉-6-醇共享相似的喹啉骨架,已经得到充分记录,表明其在疟疾预防和治疗中的作用(Solomon & Lee, 2009)。
癌症治疗增效
氯喹及其衍生物已被研究用于增强癌症治疗的疗效。这些化合物已知能使癌细胞对化疗和放疗敏感,通过与自噬抑制无关的机制起作用。这导致它们被研究作为癌症治疗方案中的辅助疗法(Maycotte et al., 2012)。
抗菌和抗微生物活性
对喹啉衍生物的合成和评估,包括与3-氯喹啉-6-醇相关的化合物,显示出有希望的抗菌和抗微生物活性。这些化合物已被测试对抗各种菌株,包括产ESBL的大肠杆菌和耐甲氧西林金黄色葡萄球菌(MRSA)等耐药菌株,显示出作为新型抗微生物药物的显著潜力(Arshad et al., 2022)。
防腐应用
研究还探讨了与3-氯喹啉-6-醇结构相关的8-羟基喹啉衍生物在酸性介质中对金属的防腐蚀应用。这些研究突显了喹啉衍生物在保护金属免受腐蚀方面的潜力,有助于开发更有效的防腐蚀剂(Douche et al., 2020)。
分子检测和传感
3-氯喹啉-6-醇及其衍生物已被用于开发用于检测有害物质的传感器,包括神经毒剂模拟物。这些化学传感器利用喹啉肟与有机磷化合物的磷酸化和质子化反应,展示了喹啉衍生物在化学检测和环境监测中的多功能性(Cai et al., 2017)。
安全和危害
未来方向
The future directions of research on 3-Chloroquinolin-6-ol could involve the development of new synthesis protocols and the investigation of new structural prototypes with more effective biological and pharmaceutical activities . The potential applications of 3-Chloroquinolin-6-ol in industrial and synthetic organic chemistry could also be explored .
属性
IUPAC Name |
3-chloroquinolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUCTMVWDCGGGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620159 | |
| Record name | 3-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-6-ol | |
CAS RN |
696612-04-1 | |
| Record name | 3-Chloroquinolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

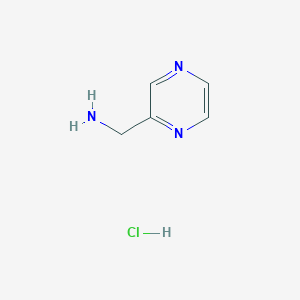
![1-[Pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyridin-2-one hexafluorophosphate](/img/structure/B1591976.png)
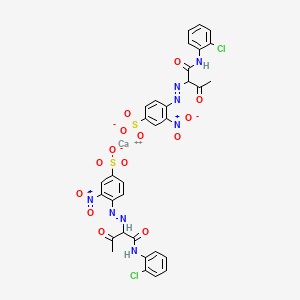
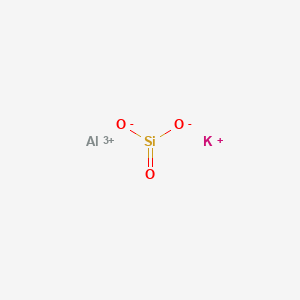
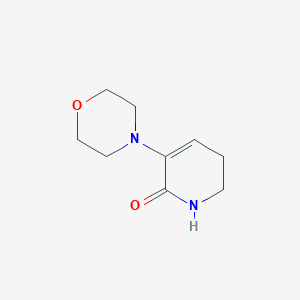
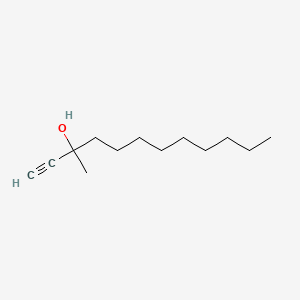
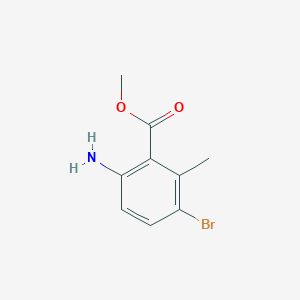
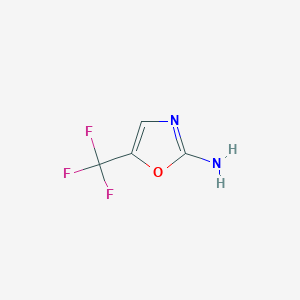
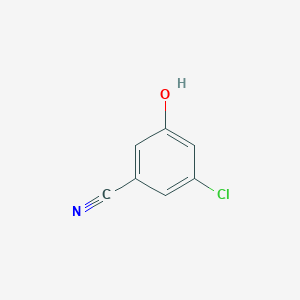
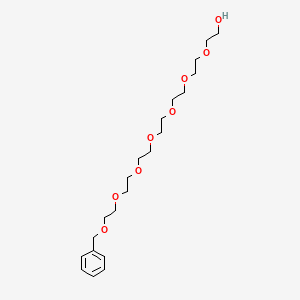
![2-Chloro-5,7-difluorobenzo[D]thiazole](/img/structure/B1591989.png)
